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Introduction
8-Bromo-5-quinolinecarboxylic acid, identified by CAS number 204782-96-7, is a halogenated

derivative of quinoline carboxylic acid. The quinoline scaffold is a prominent heterocyclic motif

found in numerous biologically active compounds and approved pharmaceuticals. The

introduction of a bromine atom and a carboxylic acid group to the quinoline ring system can

significantly influence the molecule's physicochemical properties and biological activity. This

document provides a comprehensive overview of the available technical information regarding

8-Bromo-5-quinolinecarboxylic acid, with a focus on its chemical properties, potential biological

activities, and synthesis.

Chemical Properties
8-Bromo-5-quinolinecarboxylic acid is a solid organic compound. A summary of its key

chemical properties is presented in Table 1.
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Property Value

CAS Number 204782-96-7

Molecular Formula C₁₀H₆BrNO₂

Molecular Weight 252.07 g/mol

Appearance Solid (specific color not widely reported)

Boiling Point 425.9 ± 30.0 °C (Predicted)

Density 1.732 ± 0.06 g/cm³ (Predicted)

Storage Temperature Room Temperature

Table 1: Physicochemical Properties of 8-Bromo-5-quinolinecarboxylic Acid

Potential Biological Activity and Therapeutic
Interest
While direct and extensive biological studies on 8-Bromo-5-quinolinecarboxylic acid are limited

in publicly available literature, the broader class of quinoline derivatives, particularly those with

halogen and carboxylic acid substitutions, has garnered significant interest in medicinal

chemistry.

Anticancer Potential
Research into brominated derivatives of 8-substituted quinolines has suggested potential

anticancer properties.[1] A structure-activity relationship (SAR) study indicated that the

presence of a hydroxyl group at the C-8 position of the quinoline core can lead to enhanced

anticancer potential.[1] Although 8-Bromo-5-quinolinecarboxylic acid does not possess a

hydroxyl group at the 8-position, the presence of the bromo-substituent on the quinoline ring is

a feature shared with other quinoline derivatives that have demonstrated cytotoxic effects

against various cancer cell lines.[1]

Some brominated 8-hydroxyquinolines have been shown to exert their anticancer effects

through the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[1]

These compounds were found to have strong antiproliferative activity against tumor cell lines
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such as C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon

carcinoma), with IC50 values in the micromolar range.[1] However, it is important to note that

these studies did not specifically report data for 8-Bromo-5-quinolinecarboxylic acid.

Other Potential Activities
Quinoline carboxylic acid derivatives are known to exhibit a wide range of pharmacological

activities, including antibacterial, antiviral, and anti-inflammatory effects. The specific biological

profile of 8-Bromo-5-quinolinecarboxylic acid remains an area for further investigation.

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 8-Bromo-5-quinolinecarboxylic

acid (CAS 204782-96-7) is not readily available in the reviewed literature. However, general

synthetic strategies for related brominated quinoline and isoquinoline derivatives can provide a

foundation for its preparation.

General Synthetic Approach for Brominated Quinolines
The synthesis of brominated quinoline derivatives often involves the bromination of a pre-

formed quinoline ring system. Common brominating agents include N-bromosuccinimide (NBS)

in the presence of an acid catalyst. The regioselectivity of the bromination is influenced by the

existing substituents on the quinoline ring and the reaction conditions.

A general workflow for the synthesis of a brominated quinoline derivative might involve the

following steps:

Starting Quinoline Derivative Bromination Reaction
(e.g., NBS, Acid Catalyst)

Reaction Quenching
& Extraction

Purification
(e.g., Chromatography)

Product Characterization
(NMR, MS, etc.) 8-Bromo-5-quinolinecarboxylic Acid

Click to download full resolution via product page

Caption: General workflow for the synthesis of a brominated quinoline derivative.

Potential Experimental Protocol for Cytotoxicity Assays
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Should researchers wish to evaluate the cytotoxic potential of 8-Bromo-5-quinolinecarboxylic

acid, standard in vitro assays can be employed. A common method is the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (Lactate Dehydrogenase)

cytotoxicity assay.[1]

Example Protocol Outline (LDH Cytotoxicity Assay):

Cell Culture: Plate cancer cells (e.g., HeLa, HT29) in 96-well plates at a suitable density and

allow them to adhere overnight.

Compound Treatment: Prepare serial dilutions of 8-Bromo-5-quinolinecarboxylic acid in the

appropriate cell culture medium. Replace the existing medium with the medium containing

the test compound. Include appropriate controls (vehicle control, positive control for

cytotoxicity).

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72

hours).

LDH Measurement: After incubation, collect the cell supernatant. Use a commercial LDH

cytotoxicity assay kit to measure the amount of LDH released from damaged cells, following

the manufacturer's instructions.

Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings

and determine the IC50 value (the concentration of the compound that causes 50% cell

death).
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Caption: Experimental workflow for an LDH cytotoxicity assay.

Signaling Pathways
Currently, there is no specific information in the scientific literature that directly implicates 8-

Bromo-5-quinolinecarboxylic acid in any particular signaling pathway. However, given the
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potential for related compounds to act as topoisomerase inhibitors, a possible mechanism of

action could involve the DNA damage response pathway.

Hypothetical Signaling Pathway Involvement:

If 8-Bromo-5-quinolinecarboxylic acid were to function as a topoisomerase inhibitor, it would

lead to the stabilization of topoisomerase-DNA cleavage complexes. This would result in DNA

strand breaks, which are potent activators of the DNA damage response (DDR) pathway. Key

proteins in this pathway include ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia

Telangiectasia and Rad3-related protein), which, upon activation, phosphorylate a cascade of

downstream targets, ultimately leading to cell cycle arrest, DNA repair, or apoptosis.

8-Bromo-5-quinolinecarboxylic Acid
(Hypothetical Topoisomerase I Inhibitor)

Stabilized Topoisomerase I-
DNA Cleavage Complex

DNA Strand Breaks

DNA Damage Response Activation
(ATM/ATR)

Cell Cycle Arrest Apoptosis

Click to download full resolution via product page

Caption: Hypothetical signaling pathway initiated by a topoisomerase I inhibitor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1278826?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion and Future Directions
8-Bromo-5-quinolinecarboxylic acid is a chemical entity with potential for further investigation in

the field of drug discovery. While direct biological data is scarce, the known activities of related

quinoline derivatives suggest that it may possess interesting pharmacological properties,

particularly in the area of anticancer research.

Future research should focus on:

Developing and optimizing a robust synthetic protocol for 8-Bromo-5-quinolinecarboxylic

acid.

Conducting comprehensive in vitro screening to evaluate its biological activity against a

panel of cancer cell lines and microbial strains.

If activity is confirmed, performing mechanistic studies to elucidate its mode of action,

including its potential as a topoisomerase inhibitor.

Investigating its effects on relevant signaling pathways to understand its cellular impact.

This technical guide serves as a starting point for researchers interested in exploring the

properties and potential applications of 8-Bromo-5-quinolinecarboxylic acid. The information

provided herein is based on currently available data and predictive models, and further

experimental validation is required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1278826#cas-number-204782-96-7-properties-and-
literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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